molecular formula C8H5I2NO B164895 3,5-Diiodo-4-methoxybenzonitrile CAS No. 3336-40-1

3,5-Diiodo-4-methoxybenzonitrile

Cat. No. B164895
CAS RN: 3336-40-1
M. Wt: 384.94 g/mol
InChI Key: LDZMXYUHLHAQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-4-methoxybenzonitrile, also known as Ioxynil-methyl, is a chemical compound with the empirical formula C8H5I2NO and a molecular weight of 384.94 .


Molecular Structure Analysis

The molecular structure of 3,5-Diiodo-4-methoxybenzonitrile consists of a benzene ring substituted with two iodine atoms, one methoxy group, and one nitrile group .

Scientific Research Applications

Herbicidal Activity

3,5-Diiodo-4-methoxybenzonitrile, also known as ioxynil, demonstrates significant herbicidal activity. It's been studied for its selective herbicidal effects, particularly in its ability to inhibit root growth in various plants. Ioxynil and its analogs, like 3,5-diiodo-4-hydroxybenzonitrile, are known for their role in agricultural applications, particularly in controlling unwanted vegetation (Wain, 1977). Further, ioxynil has been found to increase phosphate uptake and root length in barley when used in low concentrations (Wain & Whitford, 1980).

Biotransformation and Environmental Impact

The compound's transformation and environmental impact have been a subject of study. For instance, Rhodococcus erythropolis A4 and Rhodococcus rhodochrous PA-34 have been observed to transform ioxynil into less acutely toxic amides, though the transformation increased the acute toxicity for some analogs. This biotransformation is critical in understanding the environmental fate of such herbicides (Veselá et al., 2012).

Molecular Structure and Interactions

The molecular structure and interactions of ioxynil have been studied extensively. For example, polymorphs of ioxynil and its analogs form similar chain-like arrangements, which are critical in understanding their chemical behavior and potential applications in various fields, including material sciences (Britton, 2006).

Photobiological Effects

Ioxynil's photobiological effects have also been a subject of research. Studies have shown its complex mode of action, including inhibiting the Hill reaction in chloroplasts, uncoupling oxidative phosphorylation, and affecting photosynthetic phosphorylation (Wain et al., 1966).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3,5-Diiodo-4-methoxybenzonitrile . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name

3,5-diiodo-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5I2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZMXYUHLHAQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399489
Record name Ioxynil-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-4-methoxybenzonitrile

CAS RN

3336-40-1
Record name 3,5-Diiodo-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3336-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxynil-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diiodo-4-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Diiodo-4-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3,5-Diiodo-4-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
3,5-Diiodo-4-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3,5-Diiodo-4-methoxybenzonitrile
Reactant of Route 6
3,5-Diiodo-4-methoxybenzonitrile

Citations

For This Compound
4
Citations
JH Wilkinson, MM Sheahan, NF Maclagan - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… 3:5 -Diiodo -4 -methoxybenzonitrile exerted slight antithyroxine activity, but 3:5-diiodo-4-npropoxybenzonitrile and the corresponding benzamide were inactive. …
Number of citations: 7 www.ncbi.nlm.nih.gov
JH Wilkinson, MM Sheahan, NF Maclagan - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… 1480, and proved to beidentical with the 3:5-diiodo-4-methoxybenzonitrile described above. … 3:5-Diiodo-4-methoxybenzonitrile produced a significant reduction of the thyroxine effect at …
Number of citations: 13 www.ncbi.nlm.nih.gov
HH Nguyen, JH McAliley… - Journal of Polymer Science …, 2012 - Wiley Online Library
Two novel water‐soluble meta‐poly(phenylene ethynylene) (mPPE) copolymers were synthesized and characterized, each contained ester and amine functional groups attached to …
Number of citations: 2 onlinelibrary.wiley.com
A Desaintjean, F Danton, P Knochel - Synthesis, 2021 - thieme-connect.com
A wide range of polyfunctionalized di(hetero)aryl- and dialkenyl-magnesium reagents are prepared in toluene within 10 to 120 minutes between –78 C and 25 C via an I/Mg- or Br/Mg-…
Number of citations: 1 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.